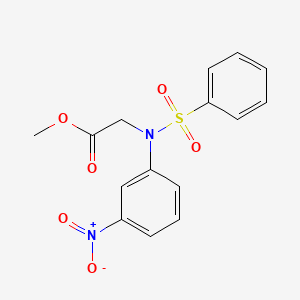

Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate

Description

Chemical Name: Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate Molecular Formula: C₁₅H₁₄N₂O₆S Molecular Weight: 350.35 g/mol (calculated from esterification of the acid form) CAS Number: 333357-37-2 Synonyms:

- Methyl 2-[N-(3-nitrophenyl)benzenesulfonamido]acetate

- Glycine, N-(3-nitrophenyl)-N-(phenylsulfonyl)-, methyl ester

This compound is a glycine-derived ester featuring a 3-nitrophenyl group and a phenylsulfonyl moiety. The nitro group at the meta position on the aromatic ring confers strong electron-withdrawing properties, influencing reactivity and stability. It is utilized as a high-purity intermediate (95% purity) in pharmaceutical synthesis .

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-3-nitroanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S/c1-23-15(18)11-16(12-6-5-7-13(10-12)17(19)20)24(21,22)14-8-3-2-4-9-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONCHLXJRZFUQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401202277 | |

| Record name | N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401202277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333357-37-2 | |

| Record name | N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333357-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401202277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:

Glycinate Formation: The final step involves the reaction of the nitrophenyl and phenylsulfonyl intermediates with glycine or its derivatives under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and sulfonylation processes, followed by purification steps like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: May serve as a probe or reagent in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. The nitrophenyl and phenylsulfonyl groups can interact with enzymes or receptors, modulating their activity. The glycine moiety may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methyl N-(5-Chloro-2-Methylphenyl)-N-(Phenylsulfonyl)Glycinate

- CAS : 418804-73-6

- Formula: C₁₆H₁₆ClNO₄S

- Molecular Weight : 353.82 g/mol

- Key Features :

- Chloro and methyl substituents on the phenyl ring.

- Chlorine introduces moderate electron-withdrawing effects, while methyl is electron-donating.

- Higher molecular weight (vs. nitro analog) due to chlorine.

Methyl N-(2,5-Dimethylphenyl)-N-(Phenylsulfonyl)Glycinate

Methyl N-(4-Methylphenyl)-N-(Phenylsulfonyl)Glycinate

Variations in the Sulfonyl Group

Methyl N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-N-(Methylsulfonyl)Glycinate

- CAS : 333446-72-3

- Formula: C₁₁H₁₀ClF₃NO₄S

- Molecular Weight : 353.71 g/mol

- Key Features :

- Methylsulfonyl group replaces phenylsulfonyl, reducing steric hindrance.

- Trifluoromethyl and chloro groups enhance electron-withdrawing effects.

Methyl N-(Phenylsulfonyl)-N-[3-(Trifluoromethyl)Phenyl]Glycinate

- CAS: Not specified (commercially available via CymitQuimica)

- Key Features: Trifluoromethyl group at meta position, offering strong inductive effects. Potential for enhanced metabolic stability in drug design .

Hybrid Substituent Patterns

Methyl N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-N-[(4-Methylphenyl)Sulfonyl]Glycinate

Structural and Functional Implications

Electronic Effects

- Nitro Group (Target Compound) : Strong electron-withdrawing nature increases acidity of adjacent protons and stabilizes negative charges, favoring nucleophilic substitution reactions.

- Chloro/Methyl Groups (Analogs) : Chloro is moderately electron-withdrawing, while methyl is electron-donating, altering reaction kinetics and regioselectivity.

Steric Considerations

Biological Activity

Overview

Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a nitrophenyl group and a sulfonyl moiety attached to a glycine backbone. The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors.

- Chemical Formula : C14H12N2O6S

- Molecular Weight : 320.32 g/mol

- CAS Number : 333357-37-2

The mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications that affect protein function, influencing various biochemical pathways such as enzyme activity and signal transduction. The nitro group can also participate in redox reactions, further impacting its biological activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors for specific enzymes. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases and other key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as hypertension and cancer.

Antimicrobial Properties

Some studies have explored the antimicrobial properties of sulfonamide derivatives, suggesting that this compound may exhibit activity against various bacterial strains. The presence of the nitrophenyl group enhances its potential as an antimicrobial agent by interfering with bacterial enzyme systems.

Anticancer Potential

The compound's ability to modulate cellular signaling pathways has led to investigations into its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines, although more extensive research is needed to confirm these findings.

Case Studies and Experimental Data

- Enzyme Interaction Studies : A study demonstrated that similar sulfonamide compounds effectively inhibited the activity of specific enzymes involved in cancer metabolism, leading to reduced tumor growth in vitro.

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited significant antibacterial activity against strains such as E. coli and S. aureus, comparable to standard antibiotics.

- Cytotoxicity Assays : Cytotoxicity assays on various cancer cell lines indicated that the compound could induce apoptosis at micromolar concentrations, highlighting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

| Compound Name | Activity Type | Notes |

|---|---|---|

| N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | Enzyme Inhibition | Similar mechanism; effective against carbonic anhydrases |

| N-(3-nitrophenyl)-N-(benzothiazol-2-yl)glycine | Antimicrobial | Exhibits broad-spectrum activity against Gram-positive bacteria |

| N-(4-nitrophenyl)-N-(phenylsulfonyl)glycine | Anticancer | Induces apoptosis in breast cancer cell lines |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate, and how do substituents influence reaction yields?

- Methodological Answer : Synthesis typically involves sequential sulfonylation and nitration steps. For example, sulfonylation of glycine methyl ester with phenylsulfonyl chloride followed by nitration at the 3-position of the phenyl ring. Substituents like electron-withdrawing groups (e.g., nitro) can hinder sulfonylation efficiency due to reduced nucleophilicity of the amine. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical, as demonstrated in analogous compounds like Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate .

Q. What analytical techniques are recommended for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm ester, sulfonyl, and nitro group positions. Splitting patterns in H NMR may indicate steric hindrance from the nitro group .

- HPLC : Reverse-phase HPLC with a C18 column and mobile phases like acetonitrile/water with 0.1% phosphoric acid (for UV detection) or formic acid (for MS compatibility) is effective. Retention times can be calibrated using structurally similar esters, such as Ethyl N-((2-hydroxyphenyl)methyl)glycinate .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHNOS: 391.06).

Q. How does the nitro group influence the compound’s reactivity and stability?

- Methodological Answer : The 3-nitro group is strongly electron-withdrawing, which stabilizes the sulfonamide bond but may reduce nucleophilic substitution reactivity. Stability studies under acidic/basic conditions should monitor hydrolysis of the ester or sulfonamide groups. Comparative studies with non-nitrated analogs (e.g., Methyl N-(3-methylphenyl)-N-(methylsulfonyl)glycine) can highlight electronic effects .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise from its nitro and sulfonyl groups?

- Methodological Answer : SHELXL is suitable for refining crystal structures, but the nitro group’s high electron density and potential disorder require careful modeling. Twinning or low-resolution data (common with flexible sulfonamide linkages) may necessitate using the TWIN or RIGU commands in SHELX. High-resolution data (≤1.0 Å) improves refinement accuracy, as discussed in SHELX applications for sulfonamide-containing compounds .

Q. What mechanistic insights explain contradictory data in sulfonylation reactions of similar glycine esters?

- Methodological Answer : Contradictions in reaction yields or byproducts may stem from competing pathways. For example, steric hindrance from the 3-nitro group could favor N-sulfonylation over O-sulfonylation. Kinetic studies (e.g., monitoring reaction progress via HPLC) and DFT calculations can elucidate energy barriers. Analogous work on Ethyl N-((2-hydroxyphenyl)methyl)glycinate highlights the role of substituent positioning in reaction selectivity .

Q. How do electronic effects of the nitro and sulfonyl groups impact the compound’s spectroscopic and catalytic properties?

- Methodological Answer : The nitro group’s electron-withdrawing nature red-shifts UV-Vis absorption maxima (e.g., λ~270 nm) compared to non-nitrated analogs. In catalysis, the sulfonyl group’s electron-withdrawing nature may activate adjacent carbonyl groups for nucleophilic attack. Spectroelectrochemical studies (e.g., cyclic voltammetry) can quantify redox behavior, while IR spectroscopy tracks vibrational modes of the nitro (~1520 cm) and sulfonyl (~1350/1150 cm) groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.